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4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

Cat. No.: B2715785
CAS No.: 2375268-40-7
M. Wt: 252.051
InChI Key: ONALQEIRHMRCAB-UHFFFAOYSA-N
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Description

Regioselective Iodomethylation Methodologies

The regioselective introduction of an iodomethyl group at the C4 position of the 5-oxaspiro[2.4]heptan-6-one scaffold is a critical synthetic challenge. Direct iodomethylation of the parent lactone is not straightforward. A plausible and commonly employed strategy for achieving such α-functionalization of lactones involves the formation of an enolate intermediate.

Enolate Alkylation:

The α-protons of γ-butyrolactones are weakly acidic and can be removed by a strong, non-nucleophilic base to form a lactone enolate. nih.govmasterorganicchemistry.com The choice of base is crucial to avoid competing reactions such as nucleophilic attack at the carbonyl group. Lithium diisopropylamide (LDA) is a common choice for generating enolates from esters and lactones due to its strong basicity and steric bulk, which minimizes nucleophilic addition. libretexts.org Once formed, the enolate can act as a nucleophile and react with a suitable electrophile.

For the synthesis of 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one, the enolate of 5-oxaspiro[2.4]heptan-6-one would be reacted with an iodomethylating agent. Diiodomethane (B129776) (CH₂I₂) is a potential reagent for this transformation. The reaction would proceed via an S\textsubscript{N}2 pathway where the enolate displaces one of the iodide ions from diiodomethane.

A tandem chain extension-iodomethylation reaction has been developed for β-keto esters and imides, which provides a method to introduce an α-iodomethyl group. nih.gov This approach involves the reaction of a zinc enolate with diiodomethane. A similar strategy could potentially be adapted for the 5-oxaspiro[2.4]heptan-6-one system.

Alternative Iodomethylation Approaches:

Another potential route involves the α-halogenation of the lactone. Acid-catalyzed halogenation of aldehydes and ketones proceeds through an enol intermediate. libretexts.org A similar approach could be envisioned for the lactone, followed by subsequent reactions to introduce the methyl group. However, direct iodomethylation via an enolate is generally a more direct approach.

The following table summarizes potential reagents for the regioselective iodomethylation of 5-oxaspiro[2.4]heptan-6-one via its enolate.

Base Iodomethylating Agent Solvent Anticipated Outcome
Lithium diisopropylamide (LDA)Diiodomethane (CH₂I₂)Tetrahydrofuran (THF)Formation of this compound
Sodium bis(trimethylsilyl)amide (NaHMDS)Diiodomethane (CH₂I₂)Tetrahydrofuran (THF)Formation of this compound
Potassium bis(trimethylsilyl)amide (KHMDS)Diiodomethane (CH₂I₂)Tetrahydrofuran (THF)Formation of this compound

Halogen Exchange Reactions for Iodomethyl Moiety Incorporation

An alternative and often highly efficient method for the synthesis of iodoalkanes is through a halogen exchange reaction, famously known as the Finkelstein reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent.

For the incorporation of the iodomethyl moiety into the 5-oxaspiro[2.4]heptan-6-one scaffold, a precursor such as 4-(chloromethyl)- or 4-(bromomethyl)-5-oxaspiro[2.4]heptan-6-one would be required. The synthesis of these precursors could be achieved through the enolate alkylation strategy described in the previous section, using chloromethylating or bromomethylating agents.

The Finkelstein reaction is an equilibrium process. To drive the reaction to completion, Le Chatelier's principle is exploited. The choice of solvent is critical; acetone (B3395972) is commonly used because sodium iodide is soluble in it, while the resulting sodium chloride or sodium bromide is not. wikipedia.org This precipitation of the less soluble halide salt shifts the equilibrium towards the desired alkyl iodide.

The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. organic-chemistry.org The iodide ion is an excellent nucleophile, and the reaction works best with primary halides. Since the target is a primary iodomethyl group, this reaction is expected to be highly efficient.

The table below outlines the typical conditions for a Finkelstein reaction applicable to the synthesis of this compound.

Starting Material Iodide Source Solvent Key Feature
4-(Chloromethyl)-5-oxaspiro[2.4]heptan-6-oneSodium Iodide (NaI)AcetonePrecipitation of NaCl drives the reaction
4-(Bromomethyl)-5-oxaspiro[2.4]heptan-6-oneSodium Iodide (NaI)AcetonePrecipitation of NaBr drives the reaction
4-(Chloromethyl)-5-oxaspiro[2.4]heptan-6-onePotassium Iodide (KI)AcetonePrecipitation of KCl drives the reaction
4-(Bromomethyl)-5-oxaspiro[2.4]heptan-6-onePotassium Iodide (KI)AcetonePrecipitation of KBr drives the reaction

Post-Cyclization Iodomethylation Strategies and Challenges

Introducing the iodomethyl group after the formation of the spirocyclic lactone core presents its own set of strategies and challenges. As discussed, the most direct approach is the alkylation of a pre-formed enolate of 5-oxaspiro[2.4]heptan-6-one.

A significant challenge in this approach is the potential for side reactions. If the enolate is not formed quantitatively, the remaining starting material can act as a proton source, quenching the enolate. Furthermore, the enolate can potentially react with the carbonyl group of another molecule of the lactone in a self-condensation reaction, although this is less likely with a sterically hindered base like LDA.

Another strategy could involve the synthesis of 4-methylene-5-oxaspiro[2.4]heptan-6-one, followed by hydroiodination of the exocyclic double bond. The synthesis of α-methylene-γ-lactones is a well-established field. ualberta.ca The subsequent addition of hydrogen iodide (HI) across the double bond would need to be carefully controlled to achieve the desired regioselectivity (Markovnikov vs. anti-Markovnikov addition). In this case, anti-Markovnikov addition would be required to yield the desired 4-(iodomethyl) product. This can often be achieved under radical conditions.

Challenges associated with post-cyclization iodomethylation include:

Regioselectivity: Ensuring the functionalization occurs exclusively at the α-position (C4).

Stereoselectivity: If the spirocycle contains pre-existing stereocenters, the introduction of a new substituent at C4 could lead to the formation of diastereomers.

Compatibility: The reaction conditions must be compatible with the lactone and spirocyclic framework, avoiding ring-opening or other undesired transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9IO2 B2715785 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one CAS No. 2375268-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-4-5-7(1-2-7)3-6(9)10-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONALQEIRHMRCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Foundational Synthetic Strategies

Disconnection Approaches for the 5-Oxaspiro[2.4]heptan-6-one Core

The central framework of the target molecule is the 5-oxaspiro[2.4]heptan-6-one core. Retrosynthetic analysis of this core structure suggests several potential disconnections based on known and reliable chemical reactions.

One primary disconnection targets the cyclopropane (B1198618) ring. The formation of a cyclopropane ring can be achieved via an intramolecular Wurtz-type reaction. This leads to a key precursor, 4,4-bis(bromomethyl)dihydro-2-furanone. In the forward direction, this reaction involves the use of zinc to induce the coupling of the two bromomethyl groups, forming the three-membered ring. acs.org

A second disconnection strategy focuses on the lactone ring. Lactones are cyclic esters, and a standard disconnection breaks the ester C-O bond. This points to a hydroxy-nitrile precursor, specifically 1-hydroxymethylcyclopropyl acetonitrile. The forward synthesis would involve the hydrolysis of the nitrile group to a carboxylic acid, followed by an acid-catalyzed intramolecular esterification (lactonization) to close the five-membered lactone ring. researchgate.net This approach builds the cyclopropane ring first from acyclic precursors.

These two primary disconnection strategies for the core are summarized below:

Disconnection StrategyKey Bond(s) Broken (Retrosynthetically)Key PrecursorForward Reaction Type
Cyclopropane Formation C-C bonds of the cyclopropane ring4,4-bis(bromomethyl)dihydro-2-furanoneIntramolecular Reductive Coupling (e.g., with Zinc) acs.org
Lactone Formation C-O bond of the lactone ester1-Hydroxymethylcyclopropyl acetonitrileNitrile Hydrolysis & Intramolecular Esterification researchgate.net

Strategic Considerations for the Introduction of the Iodomethyl Moiety

The introduction of the iodomethyl group at the C4 position (alpha to the lactone carbonyl) is a critical challenge as there are no direct, published methods for this specific molecule. Two principal strategies can be considered: late-stage functionalization and early-stage incorporation.

Late-Stage Functionalization: This strategy involves synthesizing the 5-oxaspiro[2.4]heptan-6-one core first, followed by the introduction of the required substituent.

Alpha-Functionalization: The proton on the carbon alpha to the carbonyl group (C4) of the lactone is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. wikipedia.org

Introduction of a Precursor Group: This enolate can then react with an electrophile. A suitable one-carbon electrophile for this purpose would be formaldehyde (B43269) (or a synthetic equivalent), which would introduce a hydroxymethyl (-CH2OH) group at the C4 position.

Conversion to Iodomethyl Group: The resulting 4-(hydroxymethyl)-5-oxaspiro[2.4]heptan-6-one is a key intermediate. The primary alcohol of the hydroxymethyl group can then be converted to the corresponding iodide. A standard and effective method for this transformation is the Appel reaction, which uses triphenylphosphine, iodine, and imidazole.

Early-Stage Incorporation: This alternative approach involves using a starting material that already contains the C4 substituent or a precursor to it. For example, a substituted itaconic acid derivative could be used to construct a dihydrofuranone ring that already bears a functionalized methyl group at the appropriate position. This would then be carried through the cyclopropanation step. This method can be more efficient if a suitable starting material is available but may require more complex initial precursors.

For the purpose of constructing a reliable synthetic plan, the late-stage functionalization approach is often more versatile as it relies on a well-established core synthesis followed by known functionalization reactions.

Comparative Analysis of Convergent vs. Linear Synthetic Pathways

Linear Synthetic Pathway: A linear synthesis assembles the molecule in a step-by-step fashion, with each new piece added sequentially to a growing molecular chain. researchgate.net The late-stage functionalization strategy described above is a classic example of a linear pathway for synthesizing 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one.

Sequence: Starting Material → Intermediate A → Intermediate B → 5-Oxaspiro[2.4]heptan-6-one (Core) → 4-(Hydroxymethyl) Intermediate → Final Product.

A possible convergent approach for this target could involve:

Fragment A Synthesis: Preparation of a cyclopropane-containing nucleophile.

Fragment B Synthesis: Preparation of a linear precursor containing the future lactone portion and the pre-installed iodomethyl group (or a protected precursor).

Fragment Coupling: A reaction to join Fragment A and Fragment B, followed by cyclization to form the final spirocyclic system.

The following table provides a comparative analysis of these two approaches for the target molecule.

FeatureLinear SynthesisConvergent Synthesis
Overall Strategy Step-by-step assembly on a single molecular backbone.Independent synthesis of key fragments followed by late-stage coupling. nih.gov
Efficiency Generally lower; overall yield is the product of individual step yields, which decreases exponentially with more steps. beilstein-journals.orgGenerally higher; the longest sequence of reactions is shorter, minimizing cumulative yield loss. researchgate.net
Flexibility Can be less flexible for creating analogues unless modifications are made at the end of the sequence.Highly flexible; allows for modification of individual fragments to create a library of analogues.
Purification Intermediates can be complex and difficult to purify as the molecule grows in size.Purification can be simpler as the initial fragments are smaller and less complex.
Example Longest Sequence ~6-8 steps~4-5 steps

While a convergent synthesis is often theoretically superior, its practical application depends on the availability of suitable fragment coupling reactions. For this compound, the linear approach is more readily designed based on established precedents for the core synthesis and functionalization.

Identification of Key Precursor Molecules and Readily Available Starting Materials

Based on the retrosynthetic analysis, several key precursor molecules and readily available starting materials can be identified for a plausible linear synthesis. These molecules represent crucial intermediates on the path to the final target.

Compound TypeSpecific MoleculeRole in SynthesisStarting Material Status
Starting Material Dibromoneopentyl glycolSource of the five-carbon backbone for the spiro-core. researchgate.netCommercially Available
Key Intermediate CyclopropyldimethanolFormed by cyclization of the starting material. researchgate.netSynthetic Intermediate
Key Intermediate 1-Hydroxymethylcyclopropyl acetonitrilePrecursor to the lactone ring via hydrolysis and cyclization. researchgate.netSynthetic Intermediate
Key Intermediate 4,4-bis(bromomethyl)dihydro-2-furanoneAlternative precursor to the core via intramolecular coupling. acs.orgSynthetic Intermediate
Core Structure 5-Oxaspiro[2.4]heptan-6-oneThe central scaffold to be functionalized.Synthetic Intermediate
Functionalized Intermediate 4-(Hydroxymethyl)-5-oxaspiro[2.4]heptan-6-oneProduct of alpha-alkylation; direct precursor to the final product.Synthetic Intermediate
Reagents Zinc powder, Lithium diisopropylamide (LDA), Formaldehyde, Triphenylphosphine, IodineUsed for cyclization, enolate formation, hydroxymethylation, and iodination steps, respectively.Commercially Available

This systematic identification of precursors allows for a clear and logical planning process for the laboratory synthesis of this compound.

Advanced Synthetic Methodologies for the Core Structure

Cyclopropanation Strategies in Spiro[2.4]heptane Formation

The formation of the three-membered cyclopropane (B1198618) ring is a critical step in assembling the spiro[2.4]heptane framework. Methodologies for this transformation are broadly categorized into reactions involving carbenes or carbenoids and those catalyzed by transition metals.

Carbene and Carbenoid Addition Reactions

Carbene and carbenoid additions to alkenes are fundamental and widely used methods for synthesizing cyclopropanes. These reactions involve the transfer of a methylene (B1212753) (:CH₂) or substituted methylene group to a carbon-carbon double bond. A key feature of these reactions is their stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comucalgary.ca

One of the most classic and reliable methods is the Simmons-Smith reaction, which utilizes an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nrochemistry.comwikipedia.org This method is valued for its functional group tolerance and stereospecificity. nrochemistry.com The reaction is believed to proceed through a concerted, three-centered "butterfly-type" transition state. nrochemistry.com Variants of the Simmons-Smith reagent have been developed to enhance reactivity with unactivated alkenes, avoiding the need for directing groups like hydroxyls. organic-chemistry.org

Carbenes can also be generated from other precursors. The decomposition of diazomethane (B1218177) (CH₂N₂) via photolysis or heat can produce the simplest carbene, methylene, which readily adds to alkenes. masterorganicchemistry.com However, the high reactivity, toxicity, and explosive nature of diazomethane necessitate careful handling. masterorganicchemistry.com Another approach involves the α-elimination of a proton and a halide from a haloform, such as chloroform (B151607) (CHCl₃), using a strong base to generate a dihalocarbene (e.g., :CCl₂).

MethodPrecursorReactive SpeciesKey Features
Simmons-Smith ReactionDiiodomethane (CH₂I₂) + Zn-Cu(Iodomethyl)zinc iodide (ICH₂ZnI)Stereospecific; good functional group tolerance; avoids highly reactive free carbene. nrochemistry.comorganic-chemistry.org
Diazomethane DecompositionDiazomethane (CH₂N₂)Methylene (:CH₂)Highly reactive; reaction is stereospecific but can be difficult to control. masterorganicchemistry.com
Haloform α-EliminationChloroform (CHCl₃) + Strong BaseDichlorocarbene (:CCl₂)Generates dihalogenated cyclopropanes.

Transition Metal-Catalyzed Cyclopropanations

Transition metal catalysis offers a powerful and versatile alternative for cyclopropane synthesis, particularly from diazo compounds. nih.gov Catalysts based on rhodium, copper, palladium, and cobalt can effectively mediate the transfer of a carbene moiety to an alkene with high levels of control over selectivity.

Rhodium(II) complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are among the most effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. nih.govnih.gov These reactions proceed via the formation of a metal-bound carbene intermediate. nih.gov The use of chiral rhodium catalysts has enabled the development of highly enantioselective cyclopropanation reactions, providing access to optically active cyclopropanes. acs.orgacs.orgrsc.org The choice of ligand on the rhodium catalyst can have a dramatic impact on chemo- and diastereoselectivity, for instance, by suppressing side reactions like β-hydride elimination when using α-alkyl-α-diazoesters. nih.gov

Metal CatalystTypical PrecursorAdvantagesExample Application
Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄)DiazoacetatesHigh efficiency, high stereoselectivity, and compatibility with various functional groups. nih.govnih.govAsymmetric synthesis of diacceptor cyclopropylphosphonates. acs.org
Copper ComplexesDiazo compoundsHistorically significant; cost-effective.General cyclopropanation of olefins.
Palladium ComplexesDiazo compoundsEffective for specific substrates, may proceed via different mechanisms. nih.govCyclopropanation of electron-deficient alkenes. nih.gov

Lactone Annulation Techniques

The construction of the five-membered γ-lactone ring is the second key transformation in forming the 5-oxaspiro[2.4]heptan-6-one scaffold. This can be achieved through various cyclization strategies, including modern oxidative methods and classic intramolecular ring-closing reactions.

Oxidative Cyclization Methodologies Utilizing Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as powerful oxidants for promoting intramolecular cyclization reactions to form lactones. fao.orgnih.govnih.gov These reagents are valued for their relatively low toxicity and mild reaction conditions.

This methodology is particularly effective for the synthesis of spirolactones through the oxidative cyclization of phenolic substrates. nih.govacs.org The reaction likely proceeds through the dearomatization of the phenol (B47542) followed by an intramolecular nucleophilic attack by the carboxylic acid group. nih.gov PIDA has also been used to mediate the oxidative cyclization of 1-alkenoyl-1-carbamoyl cycloalkanes to yield spiro-fused dihydrofuranones under mild conditions. fao.orgresearchgate.net More recent developments have shown that these dearomative spirocyclizations can be controlled to produce different scaffolds by proceeding through a spirocyclohexadienone-oxocarbenium cation intermediate. acs.org

Intramolecular Ring-Closing Reactions for γ-Lactone Formation

The most direct route to a γ-lactone is the intramolecular esterification of a γ-hydroxy acid. tutorchase.com This cyclization can often occur spontaneously or be promoted by acid or heat. tutorchase.comyoutube.com The process involves a nucleophilic attack of the hydroxyl group onto the carboxylic acid's carbonyl carbon, followed by the elimination of water. youtube.com This fundamental reaction is a cornerstone of lactone synthesis.

In addition to the direct cyclization of hydroxy acids, other intramolecular strategies are employed. For instance, manganese-catalyzed systems can achieve the γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates, offering a novel approach to forming the lactone ring with high site-selectivity. acs.orgnih.gov

Formation of the Spiro Center

The construction of the spiro center, where the cyclopropane and lactone rings are joined at a single carbon atom, is the defining challenge in synthesizing the 5-oxaspiro[2.4]heptan-6-one core. This can be accomplished by carefully sequencing the ring-forming reactions.

One highly effective strategy involves forming the lactone ring first, followed by the creation of the cyclopropane ring in an intramolecular fashion. A patented process for producing 5-oxaspiro[2.4]heptan-6-one utilizes this approach. google.com The key intermediate is 4,4-bis(bromomethyl)dihydro-2-furanone. google.com This precursor, which already contains the γ-lactone ring and two leaving groups on the quaternary carbon, is treated with zinc powder. google.com This treatment induces an intramolecular Wurtz-type reductive coupling, where the two carbon-bromine bonds are broken and a new carbon-carbon bond is formed, thereby constructing the spiro-fused cyclopropane ring. google.comkrayonnz.com The intramolecular Wurtz reaction is particularly useful for creating small, strained rings. organic-chemistry.orgwikipedia.orgadichemistry.com

An alternative synthetic route involves the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones, which has been shown to produce 6-methylene-5-oxaspiro[2.4]heptanones regio- and stereoselectively. rsc.orgrsc.org Another conceptual approach would be to construct the spiro center via the cyclopropanation of a pre-formed α-methylene-γ-lactone using one of the methods described in section 3.1.

The synthesis described in a U.S. patent provides a clear and efficient pathway:

Precursor Synthesis : Start with a precursor like [3-(hydroxymethyl)oxetan-3-yl]acetonitrile. google.com

Lactone Formation : Treat the precursor with hydrogen bromide, which induces ring-opening and subsequent cyclization to form the γ-lactone intermediate, 4,4-bis(bromomethyl)dihydro-2-furanone. google.com

Spirocyclization : Subject this di-bromo lactone to an intramolecular Wurtz reaction with zinc to form the final 5-oxaspiro[2.4]heptan-6-one core structure. google.com

This strategic combination of lactone formation followed by an intramolecular cyclopropanation provides a robust method for accessing the complex spiro[2.4]heptane lactone system.

Strategies Involving Quaternary Carbon Stereocenter Construction

The central spiro atom of the oxaspiro[2.4]heptan-6-one framework is a quaternary carbon. The stereoselective formation of such centers is a formidable task in organic synthesis. rsc.org Polycyclic structures fused at a central carbon are of great interest due to their unique conformational features and their importance in biological systems. rsc.org While significant progress has been made, the stereoselective construction of these quaternary stereocenters remains a key challenge in the synthesis of natural products and other complex molecules. rsc.org

Various strategies have been developed to address this challenge, including dyotropic rearrangements of β-lactones, which can provide access to spirocyclic, bridged γ-lactones. acs.org This method allows for the rapid construction of molecular complexity from simple ketoacid precursors, yielding novel spirocyclic structures with a quaternary carbon adjacent to a tertiary alcohol center. acs.org Iron-catalyzed hydrogen atom transfer (HAT)-initiated Dowd-Beckwith rearrangement presents another innovative approach for synthesizing spirocyclic quaternary carbons from readily available β-keto esters and cyclic diketones with high yields and stereocontrol. nih.gov

Dearomatization Processes for Spirocycle Assembly

Dearomatization reactions have emerged as a powerful tool in modern organic synthesis for the construction of complex, three-dimensional molecular architectures from flat, aromatic precursors. mdpi.comnih.gov When performed intramolecularly, this methodology leads to the formation of spirocyclic compounds. mdpi.com By breaking the aromaticity, the resulting products gain unique reactivity and three-dimensional structures, providing access to diverse chemical spaces. mdpi.com

Hypervalent iodine(III) reagents are often employed to mediate oxidative dearomatization with intramolecular spiroannulation. nih.gov For instance, the oxidative dearomatization of a phenolic substrate with a pendant allylsilane using a hypervalent iodine reagent can assemble the initial rings of a complex natural product. nih.gov This approach highlights the utility of dearomatization in creating spirocyclic systems. Biocatalytic dearomative spirocyclization is also a burgeoning field, offering sustainable and highly stereocontrolled methods for constructing these frameworks. mdpi.com

Palladium-Catalyzed Approaches to Oxaspiro[2.4]heptanes

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application in the synthesis of spirocycles is well-documented. rsc.org Palladium-catalyzed cascade cyclizations are particularly powerful, enabling the rapid assembly of polycyclic scaffolds. rsc.org

A specific palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes has been developed to afford 4-oxaspiro[2.4]heptanes with high selectivity. nih.gov The mechanism involves the formation of a π-allylpalladium intermediate, where the site of nucleophilic attack is controlled by a sterically demanding phosphine (B1218219) ligand. nih.gov This control is crucial as the reaction course is highly dependent on both ligands and solvents. nih.gov Such palladium-catalyzed cascade reactions that form both C-C and C-X (where X is a heteroatom like oxygen) bonds in a single operation have expedited the synthesis of numerous natural products. rsc.org An unexpected reaction cascade involving a trans-1,2-palladium migration between sp2 carbons has also been reported in a palladium-catalyzed migratory cyclization to form benzoheterocycles. nih.gov

Catalyst SystemReactantsProductKey Features
Palladium with sterically demanding phosphine ligandγ-methylidene-δ-valerolactones and aromatic aldehydes4-Oxaspiro[2.4]heptanesHigh selectivity, control of nucleophilic attack on π-allylpalladium intermediate. nih.gov

Base-Catalyzed Assembly of Oxaspiro[2.4]heptanones

Base-catalyzed reactions provide a complementary and often more direct route to oxaspiro[2.4]heptanones. A notable example is the regio- and stereoselective base-catalyzed dimerization of alkynyl cyclopropyl ketones to synthesize 6-methylene-5-oxaspiro[2.4]heptanones. rsc.org This reaction proceeds efficiently in the presence of a catalytic system like t-BuOK/t-BuOH/THF at room temperature. rsc.org

The synthesis of the parent 5-oxaspiro[2.4]heptan-6-one has been achieved through a multi-step sequence starting from dibromoneopentyl glycol. google.com A key step involves the hydrolysis of a nitrile alcohol compound under basic conditions, followed by ring closure under acidic conditions, which proceeds with high yield and uses readily available starting materials. google.com

Base/CatalystStarting MaterialProductReaction Conditions
t-BuOK/t-BuOH/THFAlkynyl cyclopropyl ketones6-Methylene-5-oxaspiro[2.4]heptanonesRoom temperature, regio- and stereoselective dimerization. rsc.org
Basic hydrolysis followed by acidic cyclization1-Hydroxymethylcyclopropyl acetonitrile5-Oxaspiro[2.4]heptan-6-oneHigh yield, readily available starting materials. google.com

The introduction of the iodomethyl group to form the target compound, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one, could potentially be achieved through methods such as the iodolactonization of an appropriate unsaturated carboxylic acid precursor, a reaction known for its mild conditions and the versatile iodine atom incorporated into the product. wikipedia.org Alternatively, the direct iodomethylation of a pre-formed lactone could be explored. The reaction of iodomethyl lithium (generated from diiodomethane and methyllithium) with lactones has been shown to add to the carbonyl group, providing a direct route to 1-deoxy-1-iodo-2-uloses from aldonolactones. thieme-connect.com Ring-opening iodosilation of lactones is another potential functionalization pathway. nih.gov

Reactivity and Transformational Chemistry of 4 Iodomethyl 5 Oxaspiro 2.4 Heptan 6 One

Nucleophilic Substitution Reactions at the Iodomethyl Center

No specific studies detailing the displacement of the iodide by various nucleophiles (e.g., azides, cyanides, thiolates, or amines) on 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one have been found. While such SN2 reactions are fundamental for primary iodides, the specific reaction conditions, yields, and potential competing reactions involving the lactone moiety for this particular substrate are undocumented.

Carbon-Carbon Bond Formation Via the Iodomethyl Group

Information regarding the use of the iodomethyl group on this spirocyclic lactone in carbon-carbon bond-forming reactions is not available.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

There are no published examples of this compound participating in palladium-catalyzed cross-coupling reactions. The feasibility of such reactions, catalyst systems required, and tolerance of the spiro-lactone framework under typical coupling conditions remain unexplored.

Alkylation and Arylation Reactions

No data exists on the use of this compound as an electrophile in alkylation or arylation reactions with organometallic reagents or enolates.

Radical Reactions Involving the Iodomethyl Moiety

The propensity of the carbon-iodine bond to undergo homolytic cleavage to form a radical is a known principle. However, specific applications of this, such as in radical cyclizations or atom transfer radical addition reactions involving this compound, are not reported in the literature.

Transformations of the Lactone Ring

While the parent lactone is known to be reactive, specific studies on the chemoselective transformations of the lactone ring in this compound are absent.

Chemoselective Ring-Opening Reactions

There are no detailed research findings on the chemoselective ring-opening of this compound, where a nucleophile would selectively attack the lactone carbonyl in the presence of the iodomethyl group. The conditions required to achieve such selectivity and the resulting products have not been documented.

Modifications and Derivatizations at the Carbonyl Functionality

The carbonyl group of the γ-lactone ring in this compound is a prime site for nucleophilic attack. A variety of transformations could be envisaged, leading to a range of derivatives.

Potential Reactions at the Carbonyl Group:

Reaction TypeReagents and ConditionsExpected Product
Reduction Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Diol resulting from lactone ring opening
Grignard Reaction RMgX (e.g., CH₃MgBr, PhMgBr)Diol with the addition of two R groups
Aminolysis Primary or secondary amines (RNH₂ or R₂NH)Hydroxy amide
Hydrolysis Acidic or basic conditions (e.g., aq. HCl, aq. NaOH)1-(hydroxymethyl)cyclopropane-1-carboxylic acid

The reduction of the lactone would likely lead to the corresponding diol, opening the lactone ring. Stronger reducing agents like lithium aluminum hydride would be expected to be highly effective. The addition of organometallic reagents such as Grignard reagents would result in the formation of a diol, with the incorporation of two equivalents of the organometallic nucleophile. Aminolysis with primary or secondary amines could yield the corresponding hydroxy amides, which could be valuable building blocks for further synthesis. Finally, hydrolysis under acidic or basic conditions would cleave the lactone to afford the corresponding carboxylic acid with a hydroxymethyl group on the cyclopropane (B1198618) ring.

Reactions Involving the Cyclopropane Ring System

The spiro-fused cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. This inherent strain energy can be harnessed as a driving force for various chemical transformations.

Strain-Release Ring-Opening and Rearrangement Pathways

The activation of the cyclopropane ring could be achieved under various conditions, leading to a variety of rearranged products.

Potential Ring-Opening and Rearrangement Pathways:

Reaction TypeReagents and ConditionsExpected Outcome
Acid-Catalyzed Opening Lewis or Brønsted acidsFormation of carbocation intermediates, leading to rearranged products.
Thermal Rearrangement High temperaturesPotential for skeletal rearrangements and conversion to less strained systems.
Transition Metal-Catalyzed Reactions Rh(I), Pd(0), Ni(0) complexesDiverse transformations including isomerizations and cycloadditions.

Lewis or Brønsted acids could protonate the lactone oxygen or interact with the cyclopropane ring, facilitating ring opening and the formation of carbocationic intermediates that could undergo subsequent rearrangements. Thermal activation might induce skeletal rearrangements, providing access to different carbocyclic or heterocyclic frameworks. Transition metals are well-known to catalyze a plethora of reactions involving strained rings, and could mediate unique transformations of the spirocyclopropane moiety.

Cycloaddition Reactions of the Spirocyclic System

While the cyclopropane ring itself can participate in certain cycloaddition reactions, the double bond character of the C1-C2 bond is not as pronounced as in a typical alkene. However, under specific conditions, cycloaddition reactions could be envisioned.

The formal [3+2] cycloaddition of cyclopropane-fused γ-butyrolactones with aldehydes and ketones has been reported for analogous systems. Such a reaction, if applicable to this compound, would lead to the formation of complex polycyclic ethers. These reactions are often catalyzed by Lewis acids and proceed with high diastereoselectivity.

Stereochemical Control and Asymmetric Synthetic Approaches

Enantioselective Synthetic Routes to Enantiopure 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one

The synthesis of enantiopure this compound would likely commence from a prochiral precursor, introducing chirality through an asymmetric reaction. A plausible strategy involves the enantioselective iodolactonization of a suitable unsaturated carboxylic acid. This reaction, a cornerstone in the synthesis of chiral lactones, proceeds via the electrophilic addition of an iodine source to a double bond, with the concurrent intramolecular attack of a carboxylic acid. The stereoselectivity can be induced by a chiral catalyst that coordinates with the substrate and/or the iodine reagent, directing the attack to one face of the double bond.

Another potential route could involve the asymmetric cyclopropanation of a substituted alkene, followed by lactonization and iodination. The key step would be the enantioselective formation of the cyclopropane (B1198618) ring, which could be achieved using a variety of metal-catalyzed reactions, for instance, with rhodium or copper catalysts and chiral ligands.

A hypothetical enantioselective synthesis could start from a prochiral α-allyl-α-hydroxy cyclopropanecarboxylic acid. An asymmetric iodolactonization could then be employed to construct the spiro-lactone core with control over the stereocenter.

StepReaction TypeChiral InfluencePotential Outcome
1Asymmetric IodolactonizationChiral Lewis Acid or OrganocatalystEnantioenriched this compound
2Asymmetric CyclopropanationChiral Metal Catalyst (e.g., Rh, Cu)Chiral cyclopropyl (B3062369) intermediate
3Lactonization/IodinationSubsequent stereocontrolled stepsEnantiopure this compound

Diastereoselective Approaches to Compound Formation

In cases where a precursor already contains one or more stereocenters, diastereoselective reactions can be employed to control the formation of the new spirocyclic stereocenter. For instance, if the synthesis starts from an enantiopure cyclopropane derivative bearing a pendant carboxylic acid and an alkene moiety, the iodolactonization step would be diastereoselective. The existing stereocenter(s) would direct the iodine-induced cyclization to favor the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the steric and electronic nature of the substituents on the starting material and the reaction conditions.

A visible-light-mediated intermolecular carboesterification of alkenes with carbonyls in the presence of molecular iodine has been shown to produce lactones with diastereoselectivity. nih.govacs.org By carefully selecting the starting materials and reaction conditions, it might be possible to control the diastereoselective formation of the this compound scaffold. nih.govacs.org

Chiral Auxiliary-Based Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the spirocyclic system.

A potential strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to a cyclopropanecarboxylic acid derivative. wikipedia.org This chiral acyl derivative could then undergo a diastereoselective reaction, such as an α-alkylation with an allyl halide, followed by iodolactonization. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophiles to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield the enantioenriched spiro-lactone.

Chiral AuxiliaryAttachment PointKey Diastereoselective Step
Evans OxazolidinoneCarboxylic acid of a cyclopropane precursorα-allylation
Oppolzer's CamphorsultamCarboxylic acid of a cyclopropane precursorα-allylation
PseudoephedrineAmide formation with a cyclopropane precursorAlkylation of the enolate

Organocatalytic and Metal-Catalyzed Asymmetric Methodologies

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for asymmetric synthesis. oaepublish.comrsc.orgnih.gov These methods offer mild reaction conditions and high enantioselectivities for a wide range of transformations.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could potentially be used to catalyze the enantioselective construction of the 5-oxaspiro[2.4]heptan-6-one core. For instance, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated ester bearing a cyclopropylidene moiety could be a key step in forming the spirocyclic framework. Subsequent functional group manipulations would then lead to the target iodinated compound. The field of organocatalytic asymmetric synthesis of spirolactones has seen significant advances, providing a strong basis for the development of a dedicated synthesis for the target molecule. oaepublish.com

Metal-Catalysis: Transition metal catalysts, in combination with chiral ligands, are highly effective in a variety of asymmetric transformations. A nickel-catalyzed intramolecular C-acylation of lactams has been reported for the enantioselective synthesis of spirocycles. acs.org A similar strategy, adapted for a lactone, could potentially be employed. A plausible route could involve a nickel-catalyzed enantioselective α-spirocyclization of a lactone precursor bearing an aryl nitrile. acs.orgresearchgate.netthieme-connect.com The resulting β-keto lactone could then be further functionalized to introduce the iodomethyl group. Rhodium-catalyzed cyclopropanation reactions are also well-established for the enantioselective and diastereoselective synthesis of spirocyclopropanes, which could serve as key intermediates. acs.org

Catalysis TypeCatalyst/Ligand ExampleKey Asymmetric Reaction
OrganocatalysisCinchona-derived squaramideMichael/lactonization cascade oaepublish.com
Metal-CatalysisNickel/Chiral MandyphosEnantioselective C-acylation acs.org
Metal-CatalysisRhodium/Chiral phthalimido-derivedAsymmetric cyclopropanation acs.org

Methodologies for Stereochemical Assignment and Purity Determination

Once the stereoselective synthesis of this compound is achieved, it is crucial to determine the absolute configuration of the product and its enantiomeric purity.

Stereochemical Assignment: The relative and absolute stereochemistry of the molecule can be determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which can help in determining the relative stereochemistry of the spirocyclic system. scispace.comwordpress.comufrgs.brnih.gov

X-ray Crystallography: If a crystalline derivative of the compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the absolute stereochemistry.

Purity Determination: The enantiomeric purity of the synthesized compound is typically determined by chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. nii.ac.jpnih.govphenomenex.comchromatographyonline.commdpi.com The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. phenomenex.comchromatographyonline.commdpi.com The ratio of the peak areas in the chromatogram corresponds to the enantiomeric excess (ee) of the sample.

Computational and Mechanistic Investigations

Theoretical Investigations of Reaction Mechanisms for Key Transformations

No specific theoretical investigations detailing the reaction mechanisms of key transformations involving 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one were identified in a comprehensive search of scientific databases.

Quantum Chemical Calculations of Molecular Structure, Stability, and Conformation

There are no published studies presenting detailed quantum chemical calculations on the molecular structure, stability, or conformational analysis of this compound.

Prediction of Reactivity and Selectivity Profiles

Specific predictions of the reactivity and selectivity profiles of this compound based on computational models are not available in the current body of scientific literature.

Transition State Analysis for Rate-Determining Steps

No literature could be found that provides a transition state analysis for the rate-determining steps of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscape of this compound in published research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one, the expected proton signals would correspond to the cyclopropane (B1198618) ring, the lactone ring, and the iodomethyl group. The chemical shift (δ) of these protons is influenced by the electronegativity of nearby atoms and anisotropic effects from the carbonyl group.

¹³C NMR Spectroscopy detects the carbon-13 isotope, offering insights into the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with the carbonyl carbon appearing significantly downfield.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY reveals proton-proton couplings within the same spin system, helping to trace the proton network through the cyclopropane and lactone rings. HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C spectra.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
4.5 - 4.2m
3.4 - 3.2m
2.8 - 2.5m
1.0 - 0.8m
0.8 - 0.6m

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, allowing for the unambiguous determination of its molecular formula.

For this compound (C₇H₉IO₂), the expected exact mass would be calculated. The observation of the molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the molecular ion region.

Fragmentation analysis provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the iodine atom, cleavage of the lactone ring, and fragmentation of the cyclopropane ring.

Mass Spectrometry (Predicted)
m/z Fragment
251.96[M]⁺
125.00[M - I]⁺
111.04[M - CH₂I]⁺
83.05[C₅H₇O]⁺
55.05[C₃H₃O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl group (C=O) in the lactone ring. Other key absorbances would include C-H stretching vibrations of the aliphatic and cyclopropane rings, and the C-O stretching of the ester group.

Infrared (IR) Spectroscopy (Predicted)
Frequency (cm⁻¹) Functional Group
3050 - 3000C-H stretch (cyclopropane)
2980 - 2850C-H stretch (aliphatic)
1780 - 1760C=O stretch (γ-lactone)
1200 - 1150C-O stretch (ester)
600 - 500C-I stretch

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise molecular structure can be obtained.

This method would provide definitive information on bond lengths, bond angles, and the conformation of the spirocyclic system in this compound. Furthermore, for a chiral molecule, X-ray crystallography of a single enantiomer (often as a derivative with a known chiral auxiliary) can be used to determine its absolute configuration.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

This compound is a chiral molecule due to the presence of a stereocenter at the spiro carbon and the carbon bearing the iodomethyl group. Chiral chromatography is essential for separating the enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis or resolution.

Potential Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Architecturally Complex Organic Scaffolds

The rigid framework of 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one serves as an excellent starting point for the synthesis of architecturally complex organic scaffolds. Spirocycles are increasingly recognized as privileged structures in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties of drug candidates. bldpharm.com The synthesis of novel spirocyclic scaffolds is a key area of research for the exploration of chemical space. nih.govcapes.gov.brku.edu

The reactive iodomethyl group on the lactone ring is a key functional handle that allows for the introduction of a wide array of substituents through nucleophilic substitution reactions. This versatility enables the construction of diverse molecular libraries based on the spiro[2.4]heptan-6-one core. For instance, the displacement of the iodide with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel spirocyclic compounds with potential biological activity. The development of synthetic platforms based on reactive intermediates, such as bromomethyl-substituted scaffolds, has been shown to facilitate the rapid optimization of biological activity. nih.gov

Furthermore, the lactone ring itself can be subjected to various transformations. Ring-opening reactions can provide access to highly functionalized cyclopropane (B1198618) derivatives, which are also important motifs in medicinal chemistry. The combination of the spirocyclic core and the reactive functionalities allows for a modular approach to the synthesis of complex natural products and their analogues. Oxaspirolactones are ubiquitous structural motifs in natural products with diverse biological profiles, making them attractive targets for total synthesis. nih.gov

Table 1: Potential Transformations of this compound for Scaffold Synthesis
TransformationReagents/ConditionsPotential Product ClassReference for Analogy
Nucleophilic SubstitutionNu- (e.g., R2N-, RS-, R-C≡C-)Functionalized Spiro[2.4]heptan-6-ones nih.gov
Lactone Ring OpeningBase or Acid CatalysisFunctionalized Cyclopropane Carboxylic Acids nih.gov
Radical CyclizationRadical Initiator, AlkeneFused Polycyclic Systems umb.edu
Cross-Coupling ReactionsOrganometallic Reagents, Pd CatalystAryl/Alkyl Substituted Spiro[2.4]heptan-6-ones nih.gov

Precursor for Advanced Organic Materials

The spirocyclic structure of this compound also suggests its potential as a precursor for advanced organic materials. The rigidity and defined geometry of spiro compounds are advantageous in the design of materials with specific properties. For example, spirocyclic compounds have been investigated as initiators for ring-expansion polymerization to generate cyclic polyesters with well-defined molecular weights. ibm.comresearchgate.netfigshare.com The lactone functionality in this compound could potentially undergo similar polymerizations.

The synthesis of triblock copolymers with a spirocyclic mid-block has been reported, highlighting the utility of spirocyclic macroinitiators in creating polymers with unique topologies and properties. nih.gov By analogy, derivatives of this compound could be envisioned as monomers or initiators in the synthesis of novel polymeric materials. The introduction of the spirocyclic unit into a polymer backbone can significantly influence its physical properties, such as glass transition temperature and solubility.

Building Block in the Design and Synthesis of Functional Ligands

Chiral spirocyclic skeletons are considered privileged structures in the design of ligands for asymmetric catalysis. nih.govchemistryviews.org The rigid spiro framework can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. A wide variety of chiral spiro ligands have been developed and successfully applied in asymmetric synthesis. scispace.comresearchgate.netjlu.edu.cn

Although this compound is presented as a racemic mixture, it can serve as a precursor for the synthesis of chiral ligands. Resolution of the enantiomers or diastereoselective synthesis could provide access to enantiopure building blocks. The iodomethyl group can be converted into various coordinating groups, such as phosphines, amines, or oxazolines, which are commonly found in chiral ligands. The design and synthesis of novel chiral spiroketal-based ligands have demonstrated their promise in transition metal catalysis. umich.edu

Table 2: Potential Ligand Classes Derived from this compound
Ligand TypeSynthetic TransformationPotential ApplicationReference for Analogy
Spiro-PhosphineSubstitution with a phosphideAsymmetric Hydrogenation nih.gov
Spiro-OxazolineMulti-step synthesis from the iodomethyl groupAsymmetric C-C Bond Formation scispace.com
Spiro-DiamineSubstitution with an amine followed by further functionalizationAsymmetric Transfer Hydrogenation researchgate.net

Utility in Cascade and Multicomponent Reaction Strategies

The combination of a reactive iodomethyl group and a lactone ring within a strained spirocyclic system suggests that this compound could be a valuable substrate in cascade and multicomponent reactions. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the rapid construction of molecular complexity. The synthesis of spirocyclic lactones has been achieved through cascade reactions.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step, are powerful tools in diversity-oriented synthesis. The development of novel MCRs for the synthesis of heterocyclic compounds is an active area of research. The functional groups present in this compound could potentially participate in known or novel MCRs to generate highly complex and diverse molecular scaffolds. For example, the iodomethyl group could be involved in the initial step of a cascade sequence, followed by the participation of the lactone ring in a subsequent cyclization. The use of tandem reactions, such as Michael/transesterification cascades, has been shown to be effective for the enantioselective synthesis of spiro compounds. rsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for spirolactones often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient routes to 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one and related structures.

Biocatalysis : Harnessing enzymes for chemical synthesis offers a green alternative to traditional methods. A promising avenue is the use of multienzymatic cascades. For instance, a fully biocatalytic pathway involving a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been successfully used for the oxidative rearrangement of furylpropanols into complex spirolactones. acs.orgnih.govnih.gov This approach, starting from biorenewable furan (B31954) platforms, could be adapted for the asymmetric synthesis of the 5-oxaspiro[2.4]heptan-6-one core, providing a highly sustainable and stereoselective route. acs.org

Electrosynthesis : Electrochemical methods offer a sustainable alternative by replacing chemical oxidants or reductants with electricity. rsc.org The development of an electrochemical dearomative spirocyclization could provide a novel and environmentally benign method for constructing the spirocyclic core. This approach has been successfully applied to the synthesis of phosphorylated azaspiro[4.5]di/trienones, demonstrating its potential for creating complex spiro-compounds without the need for external oxidants. rsc.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Future work could explore photoredox-catalyzed radical pathways for the construction or functionalization of the iodomethyl-spirolactone system, potentially enabling new and previously inaccessible transformations under mild conditions.

Exploration of Unprecedented Reactivity Pathways of the Iodomethyl-Spirolactone System

The combination of a strained spiro[2.4]heptane system and a reactive C-I bond offers fertile ground for discovering novel chemical transformations.

Ring-Opening Reactions : The inherent ring strain of the cyclopropane (B1198618) moiety can be exploited as a driving force for ring-opening reactions. Treatment with various reagents could lead to the formation of diverse and functionally rich acyclic or larger ring structures. For example, palladium-catalyzed ring-opening halosilylation has been used on simple lactones to produce functionalized silyl (B83357) alkanoates. researchgate.net Investigating similar reactions with the iodomethyl-spirolactone could yield unique bifunctional molecules.

Radical-Mediated Transformations : The iodomethyl group is an excellent precursor for carbon-centered radicals. Future studies could investigate atom transfer radical addition (ATRA) or cyclization reactions, where the initially formed radical could engage with other parts of the molecule or external reactants to build molecular complexity.

Rearrangement Cascades : Acid- or transition-metal-catalyzed rearrangements could trigger fascinating molecular reorganizations. The strain release from the cyclopropane ring could initiate a cascade of bond-breaking and bond-forming events, leading to the rapid construction of complex polycyclic systems from a simple starting material.

Design of Highly Efficient and Selective Catalytic Systems

Achieving high levels of stereocontrol and efficiency is paramount for the practical application of this compound in synthesis. The development of novel catalytic systems will be crucial.

Asymmetric Organocatalysis : Organocatalysis provides a metal-free approach to enantioselective synthesis. Chiral catalysts, such as phosphonic acids or bifunctional amine-squaramides, could be designed to control the stereochemistry during the formation of the spirolactone core. oaepublish.comrsc.org Asymmetric 1,3-dipolar cycloadditions using butyrolactone-derived imino esters have proven effective for constructing chiral spirolactone skeletons and could be a source of inspiration. oaepublish.com

Transition Metal Catalysis : Transition metals offer a broad spectrum of reactivity. For instance, rhodium-catalyzed asymmetric cyclopropanation of olefins with donor/acceptor carbenes is a powerful method for generating enantiomerically enriched azaspiro[n.2]alkanes. acs.org Similar strategies could be envisioned for the synthesis of the carbocyclic spiro[2.4]heptanone core with high diastereo- and enantioselectivity.

Biocatalytic Desymmetrization : If a prochiral precursor to the spirolactone can be synthesized, enzymes such as lipases or hydrolases could be employed for a kinetic resolution or desymmetrization step, providing access to enantiopure material.

Catalyst TypePotential ApplicationKey Advantages
Organocatalysts Asymmetric spirolactonizationMetal-free, environmentally friendly, high enantioselectivity. oaepublish.com
Transition Metals Asymmetric cyclopropanation/C-H activationHigh turnover numbers, diverse reactivity, excellent stereocontrol. acs.org
Biocatalysts Enantioselective synthesis/resolutionHigh specificity, mild reaction conditions, sustainable. acs.org

Integration into Flow Chemistry Methodologies for Scalable Synthesis

For any practical application, the synthesis of this compound must be scalable. Flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

Future research should focus on translating the synthesis of this compound into a continuous flow process. This would involve adapting key reaction steps, such as cyclization or halogenation, to flow reactors. The benefits would include precise control over reaction parameters (temperature, pressure, residence time), improved heat transfer, and the ability to safely handle potentially hazardous intermediates or reagents. nih.gov Furthermore, flow systems can be readily automated and integrated with in-line purification and analysis, paving the way for on-demand manufacturing of this valuable building block.

Expansion to Analogous Spirocyclic and Halogenated Systems with Diverse Structural Features

The structural framework of this compound serves as an excellent template for the design and synthesis of a broader library of related compounds.

Varying the Halogen : The iodomethyl group can be replaced with other halomethyl groups (bromomethyl, chloromethyl). This would not only modulate the reactivity of the C-X bond but could also influence the compound's physical and biological properties.

Modifying the Spirocycle : The cyclopropane ring could be replaced with other small rings like cyclobutane, or even heterocyclic rings like aziridine (B145994) or oxirane, to generate a diverse collection of spiro-compounds with different conformational constraints and properties. The synthesis of spiro[2.5]octa-4,7-dien-6-ones has been achieved via 1,6-conjugate addition, showcasing methods to build different spirocyclic systems. rsc.org

Altering the Lactone Ring : The five-membered lactone could be expanded to a six-membered δ-lactone or contracted, if synthetically feasible. Additionally, substituents could be introduced at other positions on the lactone ring to further explore the chemical space.

By systematically exploring these avenues, a diverse library of novel halogenated spirocyclic compounds can be generated, providing a rich source of new building blocks for drug discovery and materials science.

Q & A

Q. What are the recommended synthetic routes for 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via iodocyclization of precursor epoxides or lactones. Key steps include:

  • Iodocyclization : Using iodine or iodomethane in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the spirocyclic core (Scheme 17-18, ).
  • Optimization : Reaction yields (30–65%) depend on solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of the iodinating agent. Acidic workup improves stability by minimizing decomposition (Scheme 18, ).

Q. What spectroscopic techniques are most effective for characterizing the spirocyclic and iodomethyl groups in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The spirocyclic carbon (C-4) appears as a singlet at δ 45–50 ppm. The iodomethyl group (CH₂I) shows distinct splitting patterns (δ 3.5–4.0 ppm for CH₂ protons) .
  • X-ray Crystallography : Resolves spirocyclic geometry and confirms bond angles (e.g., C-O-C in the oxolane ring) .
  • IR Spectroscopy : The lactone carbonyl (C=O) absorbs at 1740–1760 cm⁻¹, while C-I stretches appear as weak bands near 500 cm⁻¹ .

Q. How does the stereoelectronic environment of the spirocyclic ring influence the reactivity of the iodomethyl group in nucleophilic substitution reactions?

Methodological Answer: The spirocyclic strain (bond angles ~60°) increases electrophilicity of the iodomethyl group. Experimental approaches include:

  • Kinetic Studies : Compare SN2 reactivity with linear analogs using pseudo-first-order conditions .
  • DFT Calculations : Analyze transition-state geometries to quantify steric effects (e.g., B3LYP/6-31G* level) .
  • Isotopic Labeling : Track substitution pathways using ¹²⁷I/¹²⁵I isotopic exchange .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies may arise from purity, assay conditions, or stereochemical variations. Mitigation strategies include:

  • Purity Validation : Use HPLC (Chromolith columns) with UV/ELSD detection to ensure ≥95% purity (Table 1, ).
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols for enzyme inhibition) .
  • Stereochemical Analysis : Compare enantiomers via chiral chromatography (e.g., Purospher®STAR columns) .

Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., lactone ring hydrolysis) at pH 2–12 .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS .
  • pKa Estimation : Use software (e.g., ACD/Labs) to predict protonation states affecting reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : Low melting point (~80°C) and hygroscopicity complicate crystal growth.
  • Solutions :
    • Use anti-solvent vapor diffusion (e.g., hexane in DCM) to induce slow nucleation .
    • Add seeding crystals from analogous spirocyclic compounds (e.g., 5-oxaspiro[2.4]heptan-1-ylmethanol) .

Q. How does the compound’s spirocyclic architecture impact its application in asymmetric catalysis?

Methodological Answer: The rigid spirocyclic core enhances enantioselectivity in catalytic systems. Experimental approaches:

  • Ligand Design : Incorporate the compound into phosphine or N-heterocyclic carbene (NHC) ligands .
  • Catalytic Screening : Test in asymmetric aldol reactions (e.g., proline-based organocatalysis) with ee values quantified via chiral GC .

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